4-Amino-2-ethylaminopyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

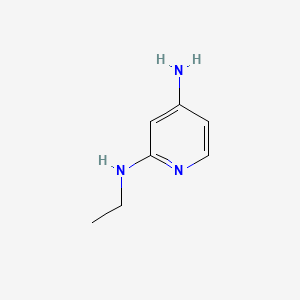

4-Amino-2-ethylaminopyridine is an organic compound with the molecular formula C7H11N3 It is a derivative of pyridine, characterized by the presence of an amino group at the fourth position and an ethylamino group at the second position of the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-ethylaminopyridine typically involves the reaction of 2-chloro-4-nitropyridine with ethylamine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a solvent such as ethanol and a reducing agent like hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 4-Amino-2-ethylaminopyridine undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

4-Amino-2-ethylaminopyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 4-Amino-2-ethylaminopyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and ethylamino groups can form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparación Con Compuestos Similares

4-Amino-2-methylaminopyridine: Similar structure but with a methyl group instead of an ethyl group.

4-Amino-2-dimethylaminopyridine: Contains two methyl groups on the amino nitrogen.

2-Amino-4-ethylaminopyridine: The positions of the amino and ethylamino groups are reversed.

Uniqueness: 4-Amino-2-ethylaminopyridine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and industrial applications.

Actividad Biológica

4-Amino-2-ethylaminopyridine (4-AEP) is a pyridine derivative that has garnered attention for its biological activity, particularly in the context of neurological disorders and as a potential therapeutic agent. This compound is known for its ability to enhance neurotransmitter release and modulate ion channels, which has implications for treating conditions such as multiple sclerosis and other neurodegenerative diseases.

The primary mechanism of action for 4-AEP involves the blockade of potassium channels, leading to increased neuronal excitability. This effect enhances the release of neurotransmitters such as acetylcholine, which is critical in the treatment of conditions like myasthenia gravis and other neuromuscular disorders. Additionally, 4-AEP has been shown to inhibit certain types of nitric oxide synthase (NOS), which may contribute to its neuroprotective effects in inflammatory conditions .

Neurological Effects

4-AEP has been studied for its potential in treating various neurological disorders. It has been observed to:

- Enhance neuromuscular transmission : By increasing the release of acetylcholine at the neuromuscular junction, it improves muscle strength in conditions like myasthenia gravis.

- Exhibit neuroprotective properties : In models of neuroinflammation, 4-AEP reduces neuronal damage by modulating inflammatory pathways and enhancing neuronal survival .

Case Studies

- Multiple Sclerosis : A clinical study indicated that patients with multiple sclerosis experienced improved motor function when treated with 4-AEP. The compound was administered in conjunction with standard therapies, leading to enhanced overall outcomes .

- Myasthenia Gravis : In a controlled trial, patients receiving 4-AEP showed significant improvements in muscle strength compared to those on placebo. The results suggest that 4-AEP can effectively augment cholinergic transmission in this population .

Toxicity and Safety

While 4-AEP demonstrates beneficial effects, it is also associated with certain toxicities, primarily due to its action on potassium channels which can lead to convulsions or seizures at high doses. Long-term studies are necessary to fully understand the safety profile of this compound .

Comparative Biological Activity Table

| Compound | Mechanism of Action | Therapeutic Use | Toxicity Profile |

|---|---|---|---|

| This compound | Potassium channel blockade; NOS inhibition | Neurological disorders (e.g., MS) | Potential seizures at high doses |

| 2-Aminopyridine | K+ channel blocker | Antitumor agent | Moderate toxicity |

| 3-Aminopyridine | Neurotransmitter release enhancement | Cognitive enhancement | Low toxicity |

Propiedades

IUPAC Name |

2-N-ethylpyridine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-2-9-7-5-6(8)3-4-10-7/h3-5H,2H2,1H3,(H3,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNXBBUGFOJVAKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=CC(=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718195 |

Source

|

| Record name | N~2~-Ethylpyridine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

891855-87-1 |

Source

|

| Record name | N~2~-Ethylpyridine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.